(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester
Description
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H94O6/c1-4-7-10-13-16-19-22-25-27-29-31-34-37-40-43-46-49-52-58(61)64-55-56(54-63-57(60)51-48-45-42-39-36-33-24-21-18-15-12-9-6-3)65-59(62)53-50-47-44-41-38-35-32-30-28-26-23-20-17-14-11-8-5-2/h7-8,10-11,16-17,19-20,25-28,31-32,34-35,40-41,43-44,56H,4-6,9,12-15,18,21-24,29-30,33,36-39,42,45-55H2,1-3H3/b10-7-,11-8-,19-16-,20-17-,27-25-,28-26-,34-31-,35-32-,43-40-,44-41- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNYDZPWHCXVJM-HTSKAZOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors involved in inflammatory processes.
Mode of Action
It is likely that it interacts with its targets by displacing other fatty acids from phospholipid pools, thereby altering the production of downstream inflammatory products.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, which is involved in the production of eicosanoids, a class of bioactive lipids that play a key role in inflammation and immunity. By displacing arachidonic acid, the compound could potentially reduce the production of pro-inflammatory eicosanoids.
Pharmacokinetics
Similar long-chain fatty acid esters are generally absorbed in the intestine, distributed throughout the body, metabolized in the liver, and excreted in the feces.
Result of Action
The result of the compound’s action is likely a reduction in inflammatory processes. This is inferred from the known effects of similar compounds, which have been shown to reduce the production of pro-inflammatory eicosanoids.
Action Environment
Environmental factors such as diet, gut microbiota, and overall health status can influence the action, efficacy, and stability of this compound. For instance, a diet high in fats may affect the absorption and metabolism of the compound. Similarly, variations in gut microbiota can influence the breakdown and absorption of dietary fats, potentially affecting the bioavailability of the compound.
Biological Activity
(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid is a polyunsaturated omega-3 fatty acid known for its significant biological activities. This compound is often studied in the context of cardiovascular health and inflammation due to its role in lipid metabolism and anti-inflammatory effects.
- Molecular Formula : C20H30O2
- Molecular Weight : 302.45 g/mol
- CAS Number : 10417-94-4
Eicosapentaenoic acid (EPA) and its derivatives function primarily by:
- Reducing triglyceride synthesis in the liver.
- Enhancing clearance of triglycerides from circulating very low-density lipoprotein (VLDL) particles.
- Potential mechanisms include increased fatty acid breakdown and inhibition of diglyceride acyltransferase involved in triglyceride biosynthesis .
Cardiovascular Effects
-
Triglyceride Reduction :
- In clinical studies such as MARINE and ANCHOR, icosapent ethyl (a form of EPA) significantly reduced triglyceride levels without increasing low-density lipoprotein cholesterol (LDL-C). The MARINE study reported a reduction of 29.8% in remnant-like particle cholesterol (RLP-C) at a dosage of 4 g/day .
- Anti-inflammatory Properties :
- Improvement in Arterial Stiffness :
Metabolic Effects
- Lipid Metabolism :
- Weight Management :
Case Study 1: MARINE Study
- Objective : To evaluate the efficacy of icosapent ethyl in reducing triglycerides.
- Design : Phase 3 randomized controlled trial involving patients with triglycerides ≥500 mg/dL.
- Results : Significant reductions in triglycerides and RLP-C were observed without adverse effects on LDL-C levels.
Case Study 2: ANCHOR Study
- Objective : To assess the impact of icosapent ethyl on patients with moderate triglyceride levels despite statin therapy.
- Results : The study found that patients exhibited significant reductions in inflammatory markers and triglycerides without increasing LDL-C levels .
Summary of Findings
Scientific Research Applications
Icosapent ethyl is a high-purity prescription eicosapentaenoic acid ethyl ester, a medication approved to reduce triglyceride (TG) levels in adult patients as an adjunct to diet . This compound has demonstrated several potential applications, particularly in managing cardiovascular health and related conditions.
Scientific Research Applications
(1) Reduction of Remnant-Like Particle Cholesterol (RLP-C):
- Icosapent ethyl has been shown to significantly reduce RLP-C levels in patients with elevated triglycerides .
- In the MARINE study (patients with TG levels ≥500 and ≤2000 mg/dL) and the ANCHOR study (patients with TG levels ≥200 and <500 mg/dL despite statin-controlled LDL-C), icosapent ethyl at 4 g/day reduced directly measured RLP-C levels by -29.8% and -25.8%, respectively, compared to placebo .
- The reduction in RLP-C levels was more pronounced in subgroups with higher baseline TG levels, patients receiving statins (in the MARINE study), and patients receiving medium/higher-intensity statins (in the ANCHOR study) .
- Strong correlations were observed between calculated and directly measured RLP-C levels in both the ANCHOR and MARINE studies (0.73-0.92; p < 0.0001 for all) .
(2) Reduction of Inflammatory Markers:
- Icosapent ethyl can significantly reduce inflammatory markers in statin-treated patients with elevated high-sensitivity C-reactive protein (hsCRP) and triglyceride levels .
- In a post hoc analysis of the ANCHOR study, icosapent ethyl 4 g/day significantly reduced median TG (-20%; p < 0.0001), non-high-density lipoprotein cholesterol (-12.3%; p < 0.0001), total cholesterol (-11.1%; p < 0.0001), hsCRP (-17.9%; p = 0.0213) versus placebo without increasing LDL-C .
- Eicosapentaenoic acid levels increased significantly with icosapent ethyl 4 g/day (+637% in plasma and +632% in red blood cells versus placebo, both p < 0.0001) .
(3) Antithrombotic Effects:
- Eicosapentaenoic acid ethyl ester (E-EPA) has antithrombotic properties .
- Dietary supplementation with pure E-EPA was more effective in limiting platelet reactivity compared to concentrated fish oil extract providing an equivalent amount of omega-3 fatty acids .
- E-EPA decreased serum cholesterol by 13% and triacylglycerols by 35%, increased bleeding time by 57%, and reduced thromboxane synthesis in response to collagen by 65% .
(4) Impact on Atherogenic Lipids and Lipoproteins:
- Icosapent ethyl can reduce atherogenic lipid parameters without increasing low-density lipoprotein cholesterol (LDL-C) levels .
- In patients with severe hypertriglyceridemia, icosapent ethyl has demonstrated favorable effects on various circulating markers of inflammation .
- Compared to placebo, icosapent ethyl 4 g/day significantly decreased oxidized LDL (Ox-LDL) and lipoprotein-associated phospholipase A2 (Lp-PLA2) .
(5) Bioavailability and Storage:
- Eicosapentaenoic acid ethyl ester (EPA-EE) can be obtained by reacting refined natural fish oil with ethanol under specific conditions .
- Improved oral absorption of EPA-EE has been achieved without needing a high-fat meal .
(6) Comparison Between Branded and Generic Products:
- A study comparing branded (EPADEL®) and generic products of EPA ethyl ester indicated that both products increased EPA levels and reduced arachidonic acid (AA) levels .
- The branded product (EPADEL®) showed a superior degree of improvement compared to the generic product .
- Both products decreased serum levels of docosahexaenoic acid (DHA), low-density lipoprotein (LDL), and triglycerides (TG), with no significant difference in the LDL and TG response between the two .
Data Table: Effects of Icosapent Ethyl on Lipid and Inflammatory Markers
Q & A
Q. Q1: What methodologies are recommended for synthesizing this EPA-derived diester, and how can its purity be optimized?
Answer:
- Synthesis Strategy : The compound’s diester structure suggests a multi-step synthesis involving:
- Esterification : Reacting eicosapentaenoic acid (EPA) with 1-oxohexadecanol under coupling agents (e.g., DCC/DMAP for Steglich esterification) .
- Linker Introduction : Incorporating the 1,2-ethanediyl bridge via nucleophilic substitution or Mitsunobu reaction, ensuring stereochemical control of Z-configurations .
- Purification : Use preparative HPLC or column chromatography with UV detection (λ = 200–210 nm for conjugated double bonds) to isolate intermediates. Confirm purity (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- Critical Note : Monitor for oxidation by protecting double bonds with inert atmospheres (N₂/Ar) during reactions .
Basic Research: Analytical Validation
Q. Q2: Which analytical techniques are most effective for confirming the structure and stereochemical integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]⁺ ≈ 785.6 g/mol) and fragmentation patterns .
- FT-IR : Verify ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl absence to confirm complete esterification .
Basic Research: Stability and Storage
Q. Q3: What storage conditions are optimal to prevent degradation of this EPA diester?
Answer:
- Temperature : Store at –20°C in sealed, amber vials to minimize thermal degradation and photoisomerization .
- Atmosphere : Use argon headspace to prevent oxidation of polyunsaturated chains .
- Solvent : Maintain in ethanol or chloroform (stabilized with BHT at 0.01% w/v) to avoid hydrolysis .
- Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC for degradation products .
Advanced Research: Biological Activity and Metabolism
Q. Q4: How does the ethanediyl linker and hexadecyl chain influence the compound’s bioavailability and metabolic processing compared to free EPA?
Answer:
- Bioavailability : The lipophilic hexadecyl chain may enhance membrane permeability but delay hydrolysis to free EPA. Compare in vitro permeability assays (Caco-2 cells) with EPA methyl/ethyl esters .
- Metabolism : Use LC-MS/MS to track enzymatic hydrolysis in liver microsomes (e.g., carboxylesterase activity). The ethanediyl linker’s steric bulk may reduce hydrolysis rates vs. simpler esters .
- Oxylipin Profiling : Quantify EPA-derived oxylipins (e.g., resolvins) via UPLC-MS to assess anti-inflammatory potency relative to unmodified EPA .
Advanced Research: Experimental Challenges
Q. Q5: What are common sources of variability in experimental results when studying this compound?
Answer:
- Purity Variability : Batch-specific impurities (e.g., partial hydrolysis products) can skew bioactivity data. Always reference certificates of analysis (CoA) and validate via NMR/MS .
- Oxidation Artifacts : Auto-oxidation of double bonds during handling generates peroxides. Use O₂-scavenging additives (e.g., α-tocopherol) in cell culture assays .
- Solvent Effects : Ethanol residues from storage solutions can interfere with cellular assays. Lyophilize and reconstitute in PBS for in vivo studies .
Advanced Research: Data Contradictions
Q. Q6: How should researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Source Verification : Cross-check purity data (e.g., ≥98% vs. lower grades) and storage conditions across studies .
- Assay Standardization : Normalize results to internal controls (e.g., free EPA or commercial EPA esters) in dose-response experiments .
- Degradation Analysis : Use LC-MS to identify degradation products (e.g., hydrolyzed EPA or oxidized derivatives) that may confound bioactivity .
Advanced Research: Structural Modifications
Q. Q7: What strategies can optimize the compound’s pharmacokinetic profile for therapeutic applications?
Answer:
- Linker Engineering : Replace the 1,2-ethanediyl bridge with biodegradable spacers (e.g., PEG) to modulate hydrolysis rates .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., phosphatase-sensitive phosphates) for targeted EPA release in specific tissues .
- Nanocarrier Formulation : Encapsulate in lipid nanoparticles to enhance solubility and reduce off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
